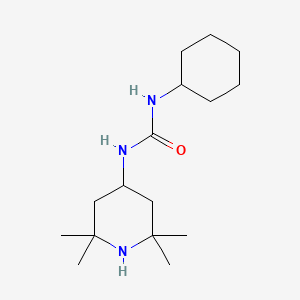![molecular formula C16H17NO3 B5525820 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5525820.png)
3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the reaction of hydroxybenzaldehydes with other chemical entities. For example, Özay et al. (2013) described the synthesis of a compound from the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene, characterized by various spectroscopic techniques and X-ray analysis (Özay, Yıldız, Ünver, & Durlu, 2013). Similarly, Medetalibeyoğlu et al. (2018) synthesized a compound through the reaction of 3-methyl-4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one with 3-(3methoxybenzyl)-benzaldehyde, optimized using various computational methods (Medetalibeyoğlu, Beytur, & Yüksek, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime has been elucidated using various spectroscopic methods. The structure is often confirmed by elemental analysis, MS, IR, 1H NMR, 13C NMR, 31P NMR, UV-visible spectroscopy, and sometimes X-ray crystallography, providing insights into the arrangement of atoms and functional groups within the molecule (Özay et al., 2013).
Chemical Reactions and Properties
The chemical behavior of 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime and related compounds involves various reactions. For instance, Plourde and Spaetzel (2002) achieved the regioselective protection of the hydroxyl group in a related benzaldehyde, indicating the compound's reactivity towards protective group chemistry (Plourde & Spaetzel, 2002). Yoo et al. (1990) discussed the introduction of a new protecting group for carboxylic acids, highlighting the compound's versatility in synthesis (Yoo, Kim Hye, & Kyu, 1990).
Wissenschaftliche Forschungsanwendungen
Oxidation Reactions
Methoxy substituted benzyl derivatives, including benzaldehydes, are used to study oxidation mechanisms. The oxidation of methoxy substituted benzyl phenyl sulfides can distinguish between oxidants that react via single electron transfer and those which react by direct oxygen atom transfer. This has implications for understanding the behavior of high-valent oxoruthenium compounds in oxidation reactions and could be relevant for the study of similar methoxy benzaldehyde oximes (Lai, Lepage, & Lee, 2002).
Photocatalytic Oxidation
Methoxybenzyl alcohols and their derivatives, such as 4-methoxybenzyl alcohol, have been used in studies on selective photocatalytic oxidation to corresponding aldehydes. This process proceeds at high conversion and selectivity on TiO2 photocatalysts under O2 atmosphere and UV-light irradiation. Such research may offer insights into the photocatalytic potential of 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime (Higashimoto et al., 2009).
Enzyme Catalysis
Research into enzyme-catalyzed reactions, such as those involving benzaldehyde derivatives, can provide insights into the synthesis of complex organic molecules. For example, benzaldehyde lyase (BAL) catalyzes the formation and cleavage of benzoin derivatives, showcasing the enzyme's utility in asymmetric synthesis and the potential application areas for similar compounds (Kühl et al., 2007).
Photolysis and Oxidative Reactions
The study of photolysis and oxidative reactions involving methoxybenzyl derivatives can reveal pathways for the formation of various products, including aldehydes and acids. These reactions are essential for understanding the chemical behavior of methoxybenzyl compounds under different conditions and could be relevant for the study of 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime (Adam, Güsten, & Schulte‐Frohlinde, 1974).
Safety and Hazards
Eigenschaften
IUPAC Name |
(NE)-N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-3-5-13(6-4-12)11-20-15-8-7-14(10-17-18)9-16(15)19-2/h3-10,18H,11H2,1-2H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTXDXFTIULFQC-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxybenzaldehyde O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5525749.png)
![methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5525764.png)
![5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5525772.png)
![[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5525778.png)

![5-(2-furyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5525792.png)
![(1S*,5R*)-6-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5525794.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525807.png)

![8-(9H-purin-6-yl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525813.png)
